2-((R)-pyrrolidin-3-yl)acetonitrile
Description
2-((R)-Pyrrolidin-3-yl)acetonitrile, specifically referred to as (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrobromide (CAS: 1229355-35-4), is a chiral nitrile compound with a molecular formula of C₁₈H₁₈N₂·HBr and a molecular weight of 262.36 g/mol . It is a critical intermediate and impurity in the synthesis of Darifenacin, a therapeutic agent for urinary incontinence that selectively antagonizes the M3 muscarinic acetylcholine receptor . The (R)-enantiomer configuration is pharmacologically significant, as stereochemistry often dictates receptor-binding efficiency and selectivity.
This compound’s structure features a pyrrolidine ring substituted at the 3-position with a diphenylacetonitrile group. The nitrile moiety may act as a leaving group during synthesis, while the pyrrolidine ring contributes to conformational flexibility, influencing molecular interactions .
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-2,4-5H2/t6-/m0/s1 |
InChI Key |
ZKKCALAGXBADEJ-LURJTMIESA-N |
Isomeric SMILES |
C1CNC[C@H]1CC#N |
Canonical SMILES |
C1CNCC1CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Receptor Binding : The (R)-enantiomer’s pyrrolidine and nitrile groups align with Glide XP scoring criteria for hydrophobic enclosure and hydrogen bonding, critical for M3 receptor antagonism .
- Synthetic Utility : Nitrile-containing intermediates (e.g., 2-((R)-pyrrolidin-3-yl)acetonitrile) are preferred in Darifenacin synthesis due to their reactivity, whereas acetamide derivatives (e.g., Imp-1) serve as substrates .
- Safety and Stability : Ethyl- and benzyl-substituted derivatives exhibit higher lipophilicity, necessitating stringent purification to avoid pharmacokinetic interference .
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